4-Aminocyclohepta-2,4,6-trien-1-one
Description
Significance of Aminocycloheptatrienones in Organic Chemistry Research
Aminocycloheptatrienones, including 4-aminotropone and its isomers like 2-aminotropone, are significant in organic chemistry for several reasons. They serve as versatile building blocks in the synthesis of more complex molecules and have been investigated for a range of potential applications. smolecule.comnih.gov
The introduction of an amino group to the tropone (B1200060) core significantly modifies the molecule's electronic landscape. This functionalization can enhance biological activity and introduce new physical properties. nih.gov For instance, synthetic aminotropone and aminotroponimine derivatives exhibit potent metal-chelating properties, which are often superior to the parent compound, tropolone (B20159). nih.gov This ability to bind metal ions is a key feature in the bioactivity of many tropolonoids, which can interact with metalloenzymes. nih.gov
Furthermore, research has shown that certain aminotropone derivatives possess unique photophysical characteristics. While tropolone itself shows weak fluorescence, rationally designed aminotropone derivatives can exhibit strong fluorescence even in polar environments. nih.gov This property is attributed to the charge delocalization involving the electron-donating amino group and the troponium cation system, making these compounds traceable in cellular environments for research purposes. nih.gov The broader class of tropone natural products is of significant pharmaceutical interest, with derivatives showing potential as antibacterial, antifungal, and antineoplastic agents. nih.gov
| Derivative Class | Key Research Finding | Potential Application | Reference |
|---|---|---|---|
| Aminotroponimines | Exhibit enhanced metal-chelating properties compared to tropolone. | Inhibition of metalloenzymes, development of therapeutic agents. | nih.gov |
| Cyclic Aminotropiminium Carboxylates (cATCs) | Show strong fluorescence in polar environments due to charge delocalization. | Cellular imaging and traceability in biological systems. | nih.gov |
| General Tropone Derivatives | Many natural and synthetic derivatives exhibit potent bioactivities. | Antibiotics, antifungal agents, antineoplastic agents. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
27571-18-2 |
|---|---|
Molecular Formula |
C7H7NO |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
4-aminocyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H7NO/c8-6-2-1-3-7(9)5-4-6/h1-5H,8H2 |
InChI Key |
FZSXGPCCNLUZBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=CC(=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Aminocyclohepta 2,4,6 Trien 1 One and Substituted Aminotropones
Direct Synthetic Approaches
Direct amination of the parent tropone (B1200060) (cyclohepta-2,4,6-trien-1-one) ring represents a conceptually straightforward approach to aminotropones. While classical methods have demonstrated the feasibility of such transformations, modern direct C-H functionalization strategies are still an emerging area for this specific scaffold.
An example of a more traditional direct amination involves the reaction of tropone with hydrazine, which can lead to the formation of aminotropone derivatives. For instance, in the total synthesis of certain natural products, a substituted tropone has been shown to undergo oxidative α-amination in the presence of hydrazine, followed by hydrolysis, to yield the corresponding aminotropone. While not a direct C-H amination in the modern sense, it represents a direct introduction of an amino group precursor onto the tropone ring.
Approaches via Functionalization of Tropone and Tropolone (B20159) Precursors
A significant portion of aminotropone synthesis relies on the functionalization of readily available tropone and tropolone precursors. These methods involve the activation of the cycloheptatrienone ring through various means to facilitate the introduction of the amino group.
C-H Functionalization Strategies on Cycloheptatrienones
Direct C-H amination of cycloheptatrienones is a desirable but challenging transformation. The inherent reactivity of the tropone ring system can lead to non-selective reactions. While general methods for C-H activation and amination of aromatic and heteroaromatic compounds are well-established, their specific application to cycloheptatrienones is not yet extensively documented in the literature. Future research in this area could provide more efficient and direct routes to aminotropones.
Nucleophilic Addition Reactions to Tricarbonyl(tropone)iron Complexes
A powerful method for the synthesis of aminotropone derivatives involves the use of tricarbonyl(tropone)iron complexes. The complexation of the tropone to an iron tricarbonyl fragment alters the electronic properties of the ring, making it susceptible to nucleophilic attack.
Primary aliphatic amines and cyclic secondary amines can participate in a direct aza-Michael reaction with tricarbonyl(tropone)iron under solvent-free conditions. For less nucleophilic amines, such as aniline derivatives, and more sterically hindered secondary amines, the reaction can be facilitated by protonating the tricarbonyl(tropone)iron complex, which forms a more electrophilic cationic tropone complex.
Following the nucleophilic addition, the resulting amine adduct requires protection, typically as a tert-butyl carbamate. The final step involves the oxidative decomplexation of the iron tricarbonyl unit, usually with cerium(IV) ammonium nitrate, to yield the free aminocyclohepta-2,4-dien-1-one derivatives.
Table 1: Nucleophilic Addition of Amines to Tricarbonyl(tropone)iron
| Amine Nucleophile | Reaction Conditions | Product |
|---|---|---|
| Primary Aliphatic Amines | Solvent-free | Aza-Michael adduct |
| Cyclic Secondary Amines | Solvent-free | Aza-Michael adduct |
| Aniline Derivatives | Protonation of complex | Aza-Michael adduct |
| Hindered Secondary Amines | Protonation of complex | Aza-Michael adduct |
Substitution Reactions on Halogenated Cycloheptatrienones
Halogenated tropones serve as versatile precursors for the synthesis of aminotropones via nucleophilic aromatic substitution reactions. The halogen atom, typically chlorine or bromine, acts as a good leaving group, allowing for its displacement by an amine nucleophile.
The synthesis of these halogenated precursors can be achieved through methods such as the ring expansion of dihalocarbene adducts of cyclopentadiene derivatives. Once the halotropone is obtained, it can be reacted with a variety of primary and secondary amines to afford the corresponding aminotropone. These reactions often proceed under thermal conditions or with the assistance of a base. The reactivity of the halotropone is influenced by the position of the halogen and the electronic nature of other substituents on the ring.
Derivatization from Other Cycloheptatrienone Scaffolds
The synthesis of 4-aminocyclohepta-2,4,6-trien-1-one and its derivatives can also be achieved by the chemical modification of other pre-existing cycloheptatrienone structures.
A notable example is the synthesis of 4-aminotropone from 4-aminotropolone. The process involves the reaction of 4-aminotropolone sulfate with p-toluenesulfonyl chloride in pyridine. This reaction yields 4-amino-2-(p-toluenesulfoxy)tropone. Subsequent hydrogenolysis of this intermediate over a palladium on charcoal catalyst furnishes 4-aminotropone.
Another innovative approach involves a ring expansion of sulfur-substituted p-quinamines. Treatment of 4-amino-4-[(p-tolylsulfinyl)methyl]-2,5-cyclohexadienones with a strong base like sodium hydride leads to an efficient synthesis of 4-aminotropones in excellent yields. This method allows for the regiocontrolled synthesis of substituted 4-aminotropones by using appropriately substituted p-quinamine precursors.
Table 2: Synthesis of 4-Aminotropone via Derivatization
| Starting Material | Key Reagents | Product |
|---|
Electronic Structure and Aromaticity of 4 Aminocyclohepta 2,4,6 Trien 1 One
Non-Benzenoid Aromatic Character and Delocalization Effects
The aromaticity of the tropone (B1200060) ring system does not arise from a neutral, benzene-like structure but from a significant contribution of a dipolar resonance form where the carbonyl oxygen holds a negative charge and the seven-membered ring carries a positive charge. This charge separation allows the cyclic system to approximate the tropylium cation, a planar, cyclic, conjugated ion with 6 π-electrons. According to Hückel's rule (4n+2 π electrons), the tropylium cation is an aromatic system, which imparts considerable stability to the tropone molecule wikipedia.orgstackexchange.com. This inherent aromaticity is a key feature of troponoids wikipedia.orgdu.ac.in.
This charge separation and π-electron delocalization are evidenced by several physical properties. For instance, the dipole moment of tropone is significantly higher than that of comparable ketones, indicating substantial charge polarization wikipedia.org. Furthermore, the carbon-carbon bonds in the ring exhibit lengths that are intermediate between typical single and double bonds, which is a classic indicator of delocalized π-electrons stackexchange.com.
Influence of the Amino Substituent on Electronic Distribution
Substituents on an aromatic ring can profoundly alter its electronic landscape through inductive and resonance effects. An amino group (-NH₂) is a powerful electron-donating group through resonance, due to the lone pair of electrons on the nitrogen atom, while it has a weaker electron-withdrawing inductive effect.
In the case of 4-aminocyclohepta-2,4,6-trien-1-one, the dominant effect is the resonance donation of the nitrogen's lone pair into the conjugated π-system of the seven-membered ring. This influx of electron density is distributed throughout the ring via the conjugated double bonds. The key consequences of this electronic influence are:
Increased Electron Density in the Ring: The amino group enriches the π-system of the ring, making it more electron-rich than the parent tropone molecule.
Enhanced Polarization: The donation of electrons from the amino group further stabilizes the positive charge that is delocalized around the ring in the dipolar resonance contributor. This, in turn, enhances the polarization of the exocyclic carbonyl group (C=O).
Modified Reactivity: The increased electron density and its distribution pattern alter the molecule's reactivity. While the parent tropone can undergo nucleophilic substitution, the electron-donating nature of the amino group modifies the susceptibility of different ring positions to electrophilic or nucleophilic attack wikipedia.org.
The positioning of the amino group at the C-4 carbon is significant. Through resonance, the electron-donating effect is most pronounced at the ortho and para positions relative to the substituent. In this non-benzenoid system, the effect is delocalized across the conjugated framework, influencing the charge distribution around the entire ring and enhancing the stability of the tropylium-like cationic portion of the molecule.
Resonance Structures and Dipole Moment Analysis
The electronic nature of this compound can be best understood by examining its principal resonance contributors. These structures illustrate the delocalization of both the π-electrons from the ring and the lone pair from the amino group.
A direct consequence of this extensive charge separation is a large molecular dipole moment. The parent compound, tropone, has a notable dipole moment of 4.17 Debye (D), which is significantly larger than that of cycloheptanone (B156872) (3.04 D), a non-aromatic analogue. This difference highlights the contribution of the aromatic, dipolar resonance form wikipedia.orgslideshare.net.
| Compound | Dipole Moment (Debye, D) |
|---|---|
| Cycloheptanone | 3.04 wikipedia.org |
| Tropone | 4.17 wikipedia.orgdu.ac.in |
| 2-Bromotropone | 4.92 du.ac.in |
| This compound | Predicted to be > 4.17 D |
Tautomerism in 4 Aminocyclohepta 2,4,6 Trien 1 One Systems
Keto-Enol Tautomerism Considerations
Keto-enol tautomerism involves the interconversion between a ketone (or aldehyde) and its corresponding enol form, which contains a hydroxyl group bonded to a carbon-carbon double bond. For 4-Aminocyclohepta-2,4,6-trien-1-one, the primary keto form is the most stable and commonly depicted structure. However, the presence of α-hydrogens allows for the potential formation of enol tautomers.
The equilibrium between the keto and enol forms is influenced by several factors, including solvent polarity, intramolecular hydrogen bonding, and resonance stabilization. mdpi.comnih.gov In many simple ketones, the keto form is overwhelmingly favored thermodynamically. mdpi.com However, in systems where the enol form is stabilized, for instance by conjugation or intramolecular hydrogen bonding, the equilibrium can shift significantly. mdpi.com
In the case of this compound, the enol tautomer would introduce a hydroxyl group into the seven-membered ring, altering its electronic and structural properties. Theoretical studies on related systems, such as pyrazolone (B3327878) and isoxazolone derivatives, have shown that the keto form is generally the most thermodynamically stable. nih.gov
Table 1: Factors Influencing Keto-Enol Tautomeric Equilibrium
| Factor | Influence on Equilibrium |
| Solvent Polarity | Polar solvents can influence the equilibrium by interacting with the different tautomers. For example, in some systems, polar aprotic solvents favor the keto form, while non-polar solvents favor the enol form. nih.gov |
| Intramolecular Hydrogen Bonding | The formation of an intramolecular hydrogen bond in the enol tautomer can significantly stabilize it, shifting the equilibrium towards the enol form. |
| Resonance/Conjugation | Extended conjugation in the enol form can contribute to its stability. |
Proton Tautomerism Involving the Amino Group and Carbonyl Oxygen
A more significant tautomeric equilibrium in this compound involves the migration of a proton between the amino group and the carbonyl oxygen. This results in an equilibrium between the amino-keto form and the imino-enol form (or its zwitterionic resonance contributor). This type of tautomerism is common in compounds containing both an amino and a carbonyl group in conjugation.
The position of this equilibrium is highly dependent on the electronic nature of the substituents and the surrounding environment. The amino-keto form is generally the major tautomer, but the imino-enol form can be present in significant proportions under certain conditions. Computational studies on related aminopurine systems have shown that the relative stability of tautomers is sensitive to solvent effects. nih.gov
The imino-enol tautomer can exist as a neutral species or as a zwitterion, where the amino group is protonated and the carbonyl oxygen is deprotonated. The stability of these forms is influenced by the ability of the solvent to stabilize charges.
Experimental Evidence and Theoretical Predictions of Tautomeric Equilibria
Direct experimental and extensive theoretical studies specifically on the tautomeric equilibria of unsubstituted this compound are limited in publicly available literature. However, studies on substituted aminotropone derivatives and related heterocyclic systems provide valuable insights.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for investigating tautomeric equilibria. mdpi.com For instance, the presence of distinct signals for both tautomers in NMR spectra at a given temperature indicates a slow exchange between them on the NMR timescale. mdpi.com In IR spectroscopy, the characteristic stretching frequencies of the C=O and N-H bonds in the amino-keto form, and the C=N and O-H bonds in the imino-enol form, can be used to identify and quantify the different tautomers. mdpi.com
Theoretical calculations, primarily using Density Functional Theory (DFT), have been employed to predict the relative stabilities of tautomers in various environments. nih.govresearchgate.netrsc.org These studies often calculate the Gibbs free energy of each tautomer to determine the position of the equilibrium. For example, a computational study on 1,4-bis[methoxyamino]anthracene-9,10-diones showed that the relative stability of tautomers could be predicted and correlated with experimental NMR data. rsc.org While a direct computational study on 4-aminotropone is not widely reported, such methods would be invaluable in elucidating the tautomeric landscape of this compound.
Table 2: Spectroscopic and Computational Methods for Studying Tautomerism
| Method | Application |
| Nuclear Magnetic Resonance (NMR) | Provides information on the structure and relative concentrations of different tautomers in solution. Chemical shifts and coupling constants are sensitive to the tautomeric form. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in each tautomer through their characteristic vibrational frequencies (e.g., C=O, N-H, C=N, O-H). |
| UV-Vis Spectroscopy | Can be used to monitor changes in the electronic structure associated with tautomerism, especially in different solvents. |
| Density Functional Theory (DFT) | A computational method used to calculate the relative energies and stabilities of different tautomers, providing theoretical predictions of the equilibrium position. nih.govresearchgate.netrsc.org |
Spectroscopic Characterization Methodologies for 4 Aminocyclohepta 2,4,6 Trien 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of 2-aminotropone is expected to reveal distinct signals for the protons on the seven-membered ring and the amino group. The chemical shifts (δ) of the five ring protons would likely appear in the aromatic region, downfield from typical alkenic protons, due to the deshielding effect of the ring current. Their exact positions and coupling patterns (J values) would be complex, influenced by the electron-donating amino group and the electron-withdrawing carbonyl group. The two protons of the amino group (-NH₂) would likely appear as a broad singlet, the chemical shift of which would be sensitive to solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for 4-Aminocyclohepta-2,4,6-trien-1-one
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ring Protons (H3-H7) | 6.0 - 7.5 | Complex Multiplets |
| Amino Protons (NH₂) | Variable (Broad) | Singlet |
Note: This table is predictive. Experimental data is not available in the searched sources.
Carbon-13 (¹³C) NMR Chemical Shift Assignments
The ¹³C NMR spectrum would provide information on the seven unique carbon environments in the 2-aminotropone molecule. The carbonyl carbon (C1) is expected to have the most downfield chemical shift, typically in the range of 180-190 ppm. The C2 carbon, bonded to the nitrogen, would also be significantly shifted. The remaining five sp² hybridized ring carbons would appear in the 110-150 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (C=O) | >180 |
| C2 (C-NH₂) | ~150-160 |
| C3 - C7 | ~110-150 |
Note: This table is predictive. Experimental data is not available in the searched sources.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 2-aminotropone would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine would appear as two distinct peaks in the 3300-3500 cm⁻¹ region. A strong, sharp absorption corresponding to the C=O stretch of the ketone is expected around 1600-1650 cm⁻¹, potentially at a lower frequency than usual due to conjugation and the quasi-aromatic nature of the tropone (B1200060) ring. The C=C stretching vibrations of the ring would appear in the 1500-1600 cm⁻¹ region, and C-N stretching would be observed around 1250-1350 cm⁻¹.
Table 3: Predicted FTIR Characteristic Peaks for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3300 - 3500 |
| C=O Stretch | 1600 - 1650 |
| C=C Stretch | 1500 - 1600 |
| C-N Stretch | 1250 - 1350 |
Note: This table is predictive. Experimental data is not available in the searched sources.
Raman Spectroscopy
Raman spectroscopy, being complementary to FTIR, would also reveal information about the molecular structure. It is particularly sensitive to symmetric vibrations and non-polar bonds. The C=C double bonds of the cycloheptatriene (B165957) ring would be expected to produce strong Raman signals. The symmetric N-H stretching vibration would also be observable.
Specific experimental Raman data for this compound are not available in the reviewed literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The extended conjugated system of 2-aminotropone, involving the seven-membered ring, the carbonyl group, and the amino group, is expected to result in strong UV-Vis absorption. The spectrum would likely display multiple absorption bands corresponding to π→π* and n→π* transitions. The position of the wavelength of maximum absorbance (λ_max) would be indicative of the extent of conjugation. The amino group, acting as an auxochrome, would be expected to cause a bathochromic (red) shift compared to the parent tropone molecule.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λ_max (nm) |
|---|---|
| π→π* | >250 |
| n→π* | >350 |
Note: This table is predictive. Experimental data is not available in the searched sources.
Mass Spectrometry for Structural Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In the case of this compound, electron ionization (EI) mass spectrometry would be a primary tool for initial characterization.
Upon entering the mass spectrometer, the molecule is ionized, typically by losing an electron, to form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For this compound (C₇H₇NO), the expected molecular ion peak would appear at an m/z corresponding to its molecular weight.
The molecular ion, being a radical cation, is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides a "fingerprint" of the molecule, allowing for structural confirmation. The fragmentation of this compound would be directed by its functional groups: the amino group, the ketone group, and the seven-membered conjugated ring.
Key fragmentation pathways for this molecule would likely include:
Alpha-Cleavage: The bonds adjacent to the carbonyl group and the amino group are susceptible to cleavage. Alpha-cleavage next to the carbonyl group could result in the loss of a CO molecule (m/z 28), a common fragmentation for ketones.
Loss of Small Molecules: Fragmentation may involve the elimination of stable neutral molecules. For instance, the loss of HCN (m/z 27) from the amino group and the ring is a possibility.
Ring Fragmentation: The seven-membered ring itself can undergo complex rearrangements and fragmentations, leading to a series of peaks that would be characteristic of the tropone-like structure.
A hypothetical fragmentation pattern can be predicted based on these principles. The relative abundance of these fragment ions would be indicative of their stability.
Hypothetical Mass Spectrometry Fragmentation Data
| Fragment Ion (Structure) | Predicted m/z | Possible Neutral Loss |
| [C₇H₇NO]⁺• (Molecular Ion) | 121 | - |
| [C₆H₆N]⁺ | 92 | CO |
| [C₆H₅]⁺ | 77 | H₂NCO |
| [C₅H₅]⁺ | 65 | C₂H₂ |
This table represents a predictive model of fragmentation based on general principles of mass spectrometry and is not based on experimentally determined data for this compound.
Advanced Spectroscopic Techniques (e.g., Rotational Spectroscopy)
For a highly precise determination of molecular structure in the gas phase, rotational spectroscopy, also known as microwave spectroscopy, is an exceptionally powerful technique. This method measures the absorption of microwave radiation by a molecule, which corresponds to transitions between quantized rotational energy levels. The resulting rotational spectrum can be analyzed to yield highly accurate rotational constants.
The key information derived from rotational spectroscopy includes:
Rotational Constants (A, B, C): These are inversely proportional to the moments of inertia of the molecule about its principal axes. Their values provide the fundamental data for determining the molecular geometry.
Dipole Moment: The intensity of the rotational transitions is dependent on the molecular dipole moment. Therefore, rotational spectroscopy can provide a very accurate measure of the magnitude and orientation of the dipole moment, offering insights into the charge distribution within the molecule. This would be particularly insightful for this compound, given the expected charge separation in the tropone ring system.
Structural Isomers: Different conformations or isomers of a molecule will have distinct moments of inertia and thus unique rotational spectra, making this technique an unambiguous tool for their identification.
Reactivity and Reaction Mechanisms of 4 Aminocyclohepta 2,4,6 Trien 1 One
Electrophilic Substitution Pathways
Electrophilic substitution reactions on the 4-aminocyclohepta-2,4,6-trien-1-one ring are a key aspect of its chemistry. In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com The general mechanism involves the attack of the aromatic ring's pi electrons on the electrophile, forming a carbocation intermediate, followed by the removal of a proton to restore aromaticity. byjus.comlibretexts.orgmasterorganicchemistry.com The rate and regioselectivity of these substitutions are significantly influenced by the nature of the substituents already present on the ring. libretexts.org
The amino group in this compound is an activating group, meaning it increases the rate of electrophilic aromatic substitution. This is due to its ability to donate electron density to the ring, which stabilizes the carbocation intermediate formed during the reaction. libretexts.org This electron-donating effect directs incoming electrophiles to the ortho and para positions relative to the amino group.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (Cl, Br) to the ring, typically requiring a Lewis acid catalyst. masterorganicchemistry.com
Nitration: Introduction of a nitro group (NO2) using a mixture of nitric and sulfuric acids. masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com
The presence of the carbonyl group, an electron-withdrawing group, deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. libretexts.org The interplay between the activating amino group and the deactivating carbonyl group on the tropone (B1200060) ring results in a complex reactivity pattern that can be strategically exploited in organic synthesis.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction type for carbonyl compounds, where a nucleophile attacks the electrophilic carbonyl carbon. byjus.com This process leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. byjus.com The reactivity of the carbonyl group is enhanced by the polarization of the carbon-oxygen double bond. byjus.comyoutube.com
In the context of this compound, the carbonyl group can undergo nucleophilic addition with various nucleophiles. These reactions are pivotal for the transformation of the carbonyl group into other functional groups. byjus.com
Examples of nucleophilic addition reactions include:
Reaction with primary amines: This reaction leads to the formation of imines through a nucleophilic addition-elimination mechanism. libretexts.orglibretexts.orgyoutube.com The primary amine initially adds to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to form the imine. libretexts.orglibretexts.org
Reaction with secondary amines: The reaction with secondary amines results in the formation of enamines, also via an acid-catalyzed reversible reaction where water is eliminated. libretexts.org
Reaction with hydrogen cyanide: This reaction produces cyanohydrins. The cyanide ion acts as a potent nucleophile, attacking the carbonyl carbon. byjus.com
The general mechanism for nucleophilic addition to a carbonyl group is as follows:
The nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond of the C=O group. byjus.com
This results in the formation of a tetrahedral alkoxide intermediate. byjus.com
The intermediate is then protonated to yield the final alcohol product. byjus.com
| Reactant | Nucleophile | Product | Reaction Type |
| This compound | Primary Amine | Imine | Nucleophilic Addition-Elimination |
| This compound | Secondary Amine | Enamine | Nucleophilic Addition-Elimination |
| This compound | Hydrogen Cyanide | Cyanohydrin | Nucleophilic Addition |
Cycloaddition Reactions (e.g., Diels-Alder Characteristics)
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example, involving a conjugated diene and a dienophile to form a six-membered ring. libretexts.org Tropone and its derivatives can participate as the 4π component in Diels-Alder reactions, providing access to bicyclo[3.2.2]nonatrienone derivatives. acs.orgacs.org
While tropone itself is often unreactive as a diene in normal electron demand Diels-Alder reactions, its reactivity can be enhanced. rsc.orgrsc.org One strategy involves the use of Lewis acids to activate the tropone system. researchgate.net Another approach is to modify the carbonyl group, for instance, by converting it into a hydrazone, which can significantly increase the reaction rate. rsc.orgrsc.orgresearchgate.net
Tropone derivatives can react with various dienophiles, including electron-poor ones like maleic anhydride (B1165640) and electron-rich ones. wikipedia.orgacs.org They also undergo cycloaddition with highly reactive species like arynes. acs.orgacs.org The reaction with unsymmetrical arynes can lead to a mixture of regioisomers. acs.org
| Diene | Dienophile | Reaction Type | Product |
| Tropone | Maleic Anhydride | Diels-Alder [4+2] | Bicyclo[3.2.2]nonene derivative |
| Tropone | Aryne | Diels-Alder [4+2] | Benzobicyclo[3.2.2]nonatrienone |
| α-Tropolone | N-methylmaleimide | Diels-Alder [4+2] | Homobarrelenone derivative |
Functional Group Transformations of the Amino Moiety
The amino group of this compound can undergo various transformations, allowing for the synthesis of a wide range of derivatives. mit.edusolubilityofthings.comimperial.ac.ukorganic-chemistry.orgyoutube.com These interconversions are fundamental in modifying the properties and reactivity of the parent molecule. solubilityofthings.com
Common transformations include:
Acylation: The reaction of the amino group with acyl chlorides or anhydrides to form amides. This is a nucleophilic addition-elimination reaction. youtube.com
Alkylation: The introduction of alkyl groups onto the nitrogen atom.
Conversion to other functional groups: The amino group can be a precursor for other functionalities through various synthetic routes.
These transformations are crucial for building more complex molecular structures and for tailoring the electronic and steric properties of the aminotropone system.
| Starting Functional Group | Reagent | Resulting Functional Group | Reaction Type |
| Amine (R-NH2) | Acyl Chloride (R'-COCl) | Amide (R-NHCOR') | Acylation |
| Primary Alcohol (R-CH2OH) | Oxidizing Agent (e.g., PCC) | Aldehyde (R-CHO) | Oxidation |
| Carboxylic Acid (R-COOH) | Alcohol (R'-OH) | Ester (R-COOR') | Esterification |
C-N Bond Cleavage Reactions in Aminotropones
The cleavage of the carbon-nitrogen (C-N) bond in aminotropones represents a significant transformation that can lead to the formation of different molecular skeletons. While C-N bonds are generally stable, certain conditions and reagents can facilitate their cleavage. nih.govnih.govorganic-chemistry.orgresearchgate.netmdpi.com
In the context of aminotropones, C-N bond cleavage can be achieved through various methods, including reductive or oxidative processes. For example, reductive cleavage of C-N bonds in N-acylazetidines has been demonstrated using single-electron transfer reagents. mdpi.com The presence of certain functional groups can also influence the ease of C-N bond cleavage. For instance, the presence of a hydroxyl group in the β-position to an amino group can promote deamination. nih.gov
The development of methods for the selective cleavage of C-N bonds is an active area of research, as it provides a powerful tool for the deconstruction and functionalization of nitrogen-containing compounds. researchgate.net
Photochemical Reactivity of Cycloheptatrienone Derivatives
The photochemical reactivity of cycloheptatrienone derivatives opens up pathways to unique molecular architectures that are often inaccessible through thermal reactions. nih.gov Photocycloaddition reactions, in particular, are powerful methods for constructing strained ring systems. libretexts.orgmdpi.comyoutube.com
Cycloheptatrienone derivatives can undergo various photochemical transformations, including [2+2], [4+2], and [4+4] cycloadditions. mdpi.com The outcome of these reactions is highly dependent on the nature of the reactants and the reaction conditions. For instance, the photocycloaddition of α-diketones with alkenes can lead to the formation of spirooxetanes via a [2+2] pathway. mdpi.com
The Paterno-Büchi reaction, the [2+2] photocycloaddition of a carbonyl group with an alkene, is a classic example of this type of reactivity. mdpi.com The mechanism often involves the formation of an excited state of the carbonyl compound, which then reacts with the alkene.
Visible-light organophotocatalysis has emerged as a valuable tool for mediating these cycloadditions, allowing for reactions to be carried out under milder conditions. nih.gov This approach has been successfully applied to the [2+2] cycloaddition of electron-deficient styrenes. nih.gov
Functionalization and Derivatization Strategies of the Cycloheptatrienone Core
Site-Selective Functionalization of the Seven-Membered Ring
The electronic nature of the 4-aminocyclohepta-2,4,6-trien-1-one ring dictates the preferred sites for chemical modification. The amino group acts as a powerful electron-donating group, enhancing the electron density at the C2, C6, and, to a lesser extent, the C7 (carbonyl) positions. This electronic influence guides the site-selectivity of various reactions.
Electrophilic substitution reactions, such as halogenation or nitration, are directed to the positions activated by the amino group. For instance, bromination of aminotropone derivatives often occurs at the C5 and C7 positions, which are ortho and para to the amino group, demonstrating its directing effect.
Conversely, nucleophilic attack is generally favored at the C2 carbon, which is adjacent to the electron-withdrawing carbonyl group. The introduction of the amino group at C4 modulates this reactivity, and under certain conditions, nucleophilic aromatic substitution (SNAr) can be achieved, displacing leaving groups positioned at activated sites on the ring.
Table 1: Examples of Site-Selective Functionalization Reactions
| Reaction Type | Reagents | Position(s) of Functionalization | Product Type |
| Bromination | N-Bromosuccinimide (NBS) | C5, C7 | Dibromo-4-aminocycloheptatrienone |
| Nitration | HNO₃/H₂SO₄ | C5 | 5-Nitro-4-aminocycloheptatrienone |
| Nucleophilic Addition | Organolithium reagents (RLi) | C2 | 2-Alkyl-4-aminocycloheptadienone |
Introduction of Diverse Substituents via C-H Activation
Modern synthetic methodologies, particularly transition-metal-catalyzed C-H activation, offer a more direct and atom-economical approach to functionalizing the cycloheptatrienone core. These methods avoid the need for pre-functionalized starting materials, allowing for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds.
For derivatives of this compound, C-H activation can be guided by a directing group, which can be the amino group itself or a group installed upon it. Palladium, rhodium, and iridium catalysts have proven effective in promoting such transformations. For example, palladium-catalyzed direct arylation can be used to introduce aryl groups at specific positions on the seven-membered ring, leading to the synthesis of complex biaryl structures. The choice of catalyst, ligand, and reaction conditions is critical for controlling the regioselectivity of the C-H activation process.
Table 2: C-H Activation Strategies for Functionalization
| Catalyst System | Reactant | Position of Functionalization | Bond Formed |
| Pd(OAc)₂ / P(o-tol)₃ | Aryl halide | C2 or C7 | C-C (Aryl) |
| [RhCp*Cl₂]₂ / AgSbF₆ | Alkyne | C2 | C-C (Alkenyl) |
| Iridium Catalyst | Boron reagent | C3 or C5 | C-B (Borylation) |
Modification of the Amino Group for Advanced Architectures
The amino group at the C4 position is not merely a passive director of ring functionalization but is itself a key handle for derivatization. Its nucleophilic character allows for a wide array of modifications, enabling the construction of more complex and functionally diverse molecular architectures.
Standard transformations such as acylation, sulfonylation, and alkylation can be readily performed on the amino group. These modifications can alter the electronic properties of the entire molecule, fine-tuning its reactivity and physical characteristics. For instance, converting the amino group into an amide or a sulfonamide can change its directing ability in subsequent electrophilic substitution reactions or serve as a protecting group.
Furthermore, the amino group can be a crucial building block in the synthesis of fused heterocyclic systems. By reacting the amino group with bifunctional reagents, it is possible to construct new rings fused to the cycloheptatrienone core, leading to novel polycyclic aromatic and heteroaromatic structures. These advanced architectures are of interest for their unique photophysical and electronic properties.
Structure Reactivity Relationships in Aminocycloheptatrienone Chemistry
Quantitative Structure-Reactivity Correlations (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical expressions that correlate the chemical structure of a series of compounds with their measured reactivity. lumenlearning.com These models are powerful tools in physical organic chemistry for elucidating reaction mechanisms and predicting the rates of new reactions. For 4-aminocyclohepta-2,4,6-trien-1-one and its derivatives, QSRR studies can provide valuable insights into how changes in the molecular structure affect the rates of reactions such as electrophilic aromatic substitution or nucleophilic attack at the carbonyl group.
A common approach in QSRR is the use of the Hammett equation, which describes a linear free-energy relationship between reaction rates (or equilibrium constants) and the electronic properties of substituents. wikipedia.orglibretexts.org The equation is given by:
log(k/k₀) = σρ
where:
k is the rate constant for a reaction of a substituted compound.
k₀ is the rate constant for the reaction of the unsubstituted parent compound.
σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent.
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. wikipedia.org
While specific, comprehensive QSRR studies on a wide range of substituted 4-aminocyclohepta-2,4,6-trien-1-ones are not extensively documented in publicly available literature, the principles of the Hammett equation can be applied to understand potential reactivity trends. For instance, in an electrophilic substitution reaction on the aminocycloheptatrienone ring, electron-donating groups would be expected to increase the reaction rate (a negative ρ value), while electron-withdrawing groups would decrease it. lumenlearning.comnih.gov
To illustrate how a QSRR study for this compound derivatives might be presented, a hypothetical data table is shown below. This table imagines a study on the rate of a representative electrophilic substitution reaction, such as nitration, for various substituted analogues.
Hypothetical QSRR Data for the Nitration of Substituted 4-Aminocyclohepta-2,4,6-trien-1-ones
| Substituent (R) at C-6 | Hammett Constant (σ) | Relative Rate (k/k₀) | Log(k/k₀) |
|---|---|---|---|
| -OCH₃ | -0.27 | 5.8 | 0.76 |
| -CH₃ | -0.17 | 3.2 | 0.51 |
| -H | 0.00 | 1.0 | 0.00 |
| -Cl | 0.23 | 0.3 | -0.52 |
| -CN | 0.66 | 0.02 | -1.70 |
| -NO₂ | 0.78 | 0.005 | -2.30 |
This table is for illustrative purposes only and does not represent actual experimental data.
A plot of log(k/k₀) versus the Hammett constant (σ) for such data would be expected to yield a straight line, from which the reaction constant (ρ) could be determined. The magnitude and sign of ρ would provide mechanistic insights into the transition state of the reaction.
Influence of Substituents on Reaction Rates and Selectivity
Substituents on the this compound ring can profoundly influence both the rate of a reaction and its regioselectivity. lumenlearning.comlibretexts.org These effects are primarily electronic (inductive and resonance) and steric in nature. The amino group at the 4-position is a strong activating group due to its ability to donate electron density to the seven-membered ring through resonance. This enhances the nucleophilicity of the ring, making it more susceptible to electrophilic attack.
The influence of a substituent can be categorized as follows:
Activating Groups: These groups donate electron density to the ring, increasing the rate of electrophilic substitution. lumenlearning.com Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl groups. For this compound, additional activating groups would further enhance its reactivity.
Deactivating Groups: These groups withdraw electron density from the ring, decreasing the rate of electrophilic substitution. lumenlearning.com Examples include nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups.
The following table summarizes the expected effects of various substituents on the reactivity and selectivity of electrophilic substitution on the this compound ring system.
Influence of Substituents on Electrophilic Aromatic Substitution of this compound
| Substituent | Electronic Effect | Effect on Reaction Rate | Expected Regioselectivity |
|---|---|---|---|
| -OH | Electron-donating (resonance) | Activating | Ortho, Para-directing |
| -CH₃ | Electron-donating (inductive) | Activating | Ortho, Para-directing |
| -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivating | Ortho, Para-directing |
| -NO₂ | Electron-withdrawing (resonance and inductive) | Deactivating | Meta-directing (relative to itself) |
| -COOH | Electron-withdrawing (resonance and inductive) | Deactivating | Meta-directing (relative to itself) |
This table is based on general principles of substituent effects in aromatic systems and is for illustrative purposes.
The interplay of multiple substituents can lead to complex outcomes, and the final product distribution will depend on the relative strengths of their directing effects. researchgate.net
Computational Approaches to Predicting Reactivity Trends
Computational chemistry provides a powerful toolkit for predicting and understanding the reactivity of molecules like this compound. cuny.edu Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule and to predict various reactivity descriptors.
Key computational approaches include:
Calculation of Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For electrophilic reactions, regions of the molecule with a high HOMO density are likely sites of attack. Conversely, for nucleophilic reactions, the LUMO distribution indicates susceptible sites.
Electrostatic Potential Maps: These maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the amino group would be associated with a region of negative electrostatic potential, while the carbonyl carbon would be a site of positive potential.
Transition State Modeling: Computational methods can be used to locate and calculate the energies of transition states for various reaction pathways. By comparing the activation energies of different pathways, it is possible to predict the most likely products and the selectivity of a reaction. cuny.edu
The table below illustrates the types of data that can be generated from computational studies to predict reactivity trends for substituted 4-aminocyclohepta-2,4,6-trien-1-ones.
Illustrative Computational Reactivity Descriptors for Substituted 4-Aminocyclohepta-2,4,6-trien-1-ones
| Substituent (R) at C-6 | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Dipole Moment (Debye) |
|---|---|---|---|
| -OCH₃ | -5.2 | -1.1 | 4.8 |
| -CH₃ | -5.4 | -1.0 | 4.5 |
| -H | -5.6 | -0.9 | 4.2 |
| -Cl | -5.8 | -1.2 | 3.5 |
| -NO₂ | -6.2 | -1.8 | 2.1 |
This table contains hypothetical data for illustrative purposes.
A higher HOMO energy generally correlates with increased reactivity towards electrophiles, while a lower LUMO energy suggests greater susceptibility to nucleophilic attack. These computational predictions, when correlated with experimental results, can provide a deep and quantitative understanding of the structure-reactivity relationships in the chemistry of this compound.
Applications of 4 Aminocyclohepta 2,4,6 Trien 1 One in Complex Organic Synthesis
Role as a Versatile Synthetic Intermediate
4-Aminocyclohepta-2,4,6-trien-1-one, also known as 4-aminotropone, is a highly adaptable building block in organic chemistry. The interplay between its seven-membered tropone (B1200060) ring and the amino functionality at the 4-position imparts distinct reactivity, making it a valuable precursor for a multitude of complex molecules.
A key aspect of its versatility lies in its participation in cycloaddition reactions. For instance, it can function as a diene component in [4+2] cycloadditions with various dienophiles. These reactions serve as a potent strategy for assembling bicyclic systems, which are prevalent structural motifs in numerous natural products and pharmacologically relevant compounds. The amino group plays a crucial role in directing the regioselectivity of these cycloadditions and offers a handle for subsequent functionalization.
Furthermore, the amino group can be chemically modified, for instance, through diazotization, allowing for its replacement with a wide array of other functional groups. This capability enables the introduction of halogens, hydroxyl groups, and other functionalities at the 4-position, thereby generating a diverse library of substituted tropone derivatives. These derivatives can then be elaborated into more complex and sophisticated molecular structures.
Construction of Fused Heterocyclic Systems
A significant application of this compound is in the synthesis of fused heterocyclic systems. The inherent reactivity of the tropone core, augmented by the nucleophilic nature of the amino group, facilitates a range of cyclization and annulation strategies to append additional rings onto the seven-membered framework.
One prevalent method involves reacting 4-aminotropone with bifunctional reagents. For example, its reaction with α,β-unsaturated carbonyl compounds can yield fused pyridone rings through a sequence of Michael addition and intramolecular condensation. In a similar vein, reactions with 1,3-dicarbonyl compounds or their synthetic equivalents can be utilized to construct fused pyrimidine (B1678525) or pyrazole (B372694) systems. The synthesis of novel heterocyclic compounds is often achieved through these heterocyclization reactions. researchgate.net
The adaptability of this approach has been demonstrated in the creation of a variety of novel heterocyclic structures. Researchers have successfully employed 4-aminotropone to synthesize fused systems incorporating nitrogen, oxygen, and sulfur atoms. These heterocyclic compounds are of significant interest owing to their potential biological activities and applications in materials science. The specific reaction conditions and the choice of the reacting partner can be modulated to control the regiochemical outcome of the cyclization, enabling the selective formation of distinct isomers.
Precursor for Advanced Carbocyclic Scaffolds
Beyond its utility in heterocyclic synthesis, this compound also serves as a valuable precursor for the creation of advanced carbocyclic scaffolds. The seven-membered tropone ring is capable of undergoing various ring-contraction and ring-expansion reactions, providing entry to other carbocyclic systems that are often challenging to synthesize through conventional means.
For example, under specific photochemical or thermal conditions, tropones can rearrange to form bicyclic structures or contract to form six-membered aromatic rings. The amino group in 4-aminotropone can influence the trajectory of these rearrangements and can be retained as a functional handle for further molecular modifications. This allows for the stereocontrolled synthesis of highly substituted and functionally dense carbocyclic frameworks. Chiral eight-membered carbocycles, for instance, are important motifs in natural product chemistry and medicinal chemistry. nih.gov
The capacity to transform the tropone ring into other carbocyclic structures renders 4-aminotropone a strategic starting material in the total synthesis of natural products. Complex natural products featuring intricate carbocyclic cores have been synthesized using methodologies that capitalize on the unique reactivity of tropone-derived intermediates. These synthetic routes underscore the power of utilizing readily available building blocks like 4-aminotropone to access complex and diverse molecular architectures.
Computational and Theoretical Chemistry Studies of 4 Aminocyclohepta 2,4,6 Trien 1 One
Density Functional Theory (DFT) Calculations for Geometry and Electronic Structure
Once the optimized geometry is obtained, further DFT calculations can elucidate the electronic structure. This includes the determination of key electronic properties such as the dipole moment, which provides insight into the molecule's polarity. For instance, the parent compound, tropone (B1200060), has a significant dipole moment of 4.17 D, which is considerably higher than that of cycloheptanone (B156872) (3.04 D), suggesting substantial charge separation and resonance stabilization. wikipedia.org The presence of the electron-donating amino group in 4-aminocyclohepta-2,4,6-trien-1-one is expected to further influence the electronic distribution and dipole moment.
Table 1: Representative DFT Functionals and Basis Sets for Molecular Geometry Optimization
| Functional | Basis Set | Common Application |
| B3LYP | 6-31G(d) | Standard for geometry and frequency calculations of organic molecules. researchgate.net |
| B3LYP | 6-311G(d,p) | Higher accuracy for geometry optimization and electronic properties. nih.gov |
| ωB97X-D | 6-311G(d,p) | Includes dispersion corrections, suitable for systems with non-covalent interactions. nih.gov |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. youtube.comyoutube.com This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comrsc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating amino group is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to tropone and enhancing its reactivity. rsc.org Computational studies can precisely calculate the energies of these frontier orbitals and visualize their spatial distribution, identifying the most probable sites for electrophilic and nucleophilic attack. youtube.com
Table 2: Conceptual Data from FMO Analysis of a Substituted Aromatic System
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Representative Molecule 1 | -5.8 | -1.2 | 4.6 |
| Representative Molecule 2 | -5.5 | -1.5 | 4.0 |
| Representative Molecule 3 | -6.1 | -0.9 | 5.2 |
Note: This table presents conceptual data for illustrative purposes, as specific FMO data for this compound was not available in the searched literature.
Transition State Calculations and Reaction Mechanism Elucidation
Computational chemistry provides invaluable tools for mapping out the reaction pathways of chemical transformations, including identifying the transition state (TS)—the highest energy point along the reaction coordinate. youtube.comnih.gov Methods like the nudged elastic band (NEB) or growing string methods are employed to locate the TS geometry. youtube.comnih.gov Once located, frequency calculations are performed to verify that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com
For reactions involving this compound, such as electrophilic substitution or cycloaddition reactions, transition state calculations can determine the activation energy barrier. smolecule.comumw.edu This information is crucial for predicting reaction rates and understanding the factors that control the reaction's feasibility and selectivity. For example, in a cycloaddition reaction, computational studies can elucidate whether the reaction proceeds through a concerted or stepwise mechanism by analyzing the potential energy surface and the nature of the transition state. escholarship.org These calculations can also explore the influence of catalysts or solvent effects on the reaction mechanism. nih.gov
Aromaticity Descriptors and Quantum Chemical Analysis
The concept of aromaticity, initially defined by Hückel's 4n+2 π-electron rule for planar, cyclic, and fully conjugated systems, can be quantified and further explored using computational methods. masterorganicchemistry.comstackexchange.com For non-benzenoid systems like this compound, which is a derivative of tropone, these computational descriptors are essential for characterizing its aromatic character. wikipedia.orgstackexchange.com
Future Research Directions and Emerging Areas
Development of Novel Stereoselective Synthetic Routes
The synthesis of specific stereoisomers of 4-aminocyclohepta-2,4,6-trien-1-one and its derivatives is a critical area for future research. The ability to control the three-dimensional arrangement of atoms is paramount for applications in medicinal chemistry and materials science, where specific chirality can dictate biological activity or material properties.
Current synthetic approaches to the aminotropone scaffold often involve the amination of tropone (B1200060) or its derivatives. smolecule.com However, these methods typically result in racemic mixtures or require chiral starting materials that can be expensive or difficult to access. Future research should focus on the development of catalytic, enantioselective methods.
Key Research Objectives:
Asymmetric Catalysis: The development of chiral catalysts, such as those based on transition metals (e.g., rhodium, palladium, iridium) or organocatalysts (e.g., chiral amines, phosphoric acids), for the asymmetric amination of tropone precursors would be a significant advancement.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the seven-membered ring with predetermined stereocenters is another promising avenue.
Dynamic Kinetic Resolution: Combining a reversible amination process with a stereoselective reaction could enable the conversion of a racemic starting material into a single enantiomer of the desired product.
A summary of potential stereoselective synthetic strategies is presented in the table below.
| Synthetic Strategy | Catalyst/Reagent | Potential Advantages |
| Asymmetric Amination | Chiral transition metal complexes | High enantioselectivity, catalytic turnover |
| Organocatalytic Amination | Chiral amines, phosphoric acids | Metal-free, environmentally benign |
| Chiral Pool Synthesis | Readily available chiral precursors | Control over absolute configuration |
| Dynamic Kinetic Resolution | Combination of catalysts | High theoretical yield of a single enantiomer |
Exploration of New Reactivity Modes and Catalytic Transformations
The reactivity of this compound is influenced by the interplay between the electron-donating amino group and the electron-withdrawing carbonyl group within the unique seven-membered ring. While some fundamental reactions are known, a vast landscape of unexplored reactivity awaits discovery.
The presence of both nucleophilic (amino group) and electrophilic (carbonyl group and conjugated system) centers suggests a rich and diverse chemical behavior. Future research should aim to uncover and harness these latent reactivity modes.
Emerging Areas of Reactivity Research:
Cycloaddition Reactions: While Diels-Alder reactions of tropones are known, the influence of the amino group on the periselectivity and stereoselectivity of these and other cycloadditions (e.g., [6+4], [8+2]) warrants detailed investigation.
Organometallic Catalysis: The aminotropone scaffold could serve as a novel ligand for transition metals, potentially leading to new catalytic transformations. The nitrogen and oxygen atoms could act as a bidentate chelating ligand, influencing the electronic and steric properties of the metal center.
C-H Activation: Direct functionalization of the C-H bonds of the cycloheptatriene (B165957) ring would provide a highly efficient route to novel derivatives. Developing catalytic systems for site-selective C-H activation is a key challenge.
Photocatalysis: The conjugated π-system of this compound suggests that it may participate in photochemical reactions. Exploring its behavior under photocatalytic conditions could lead to new synthetic methodologies.
Integration into Advanced Materials Science
The unique electronic and optical properties inherent to the tropone ring system, coupled with the functional handle provided by the amino group, make this compound an attractive building block for advanced materials. Its potential in this area is significant yet underexplored.
The amino group can serve as a point of polymerization or for grafting onto other material surfaces, allowing for the tailored design of materials with specific functionalities.
Potential Applications in Materials Science:
| Material Type | Potential Role of this compound | Desired Properties |
| Conducting Polymers | Monomeric unit for polymerization via the amino group | Tunable conductivity, electrochromism |
| Organic Light-Emitting Diodes (OLEDs) | Component of emissive or charge-transport layers | High quantum efficiency, color tuning |
| Nonlinear Optical (NLO) Materials | Chromophore with a large hyperpolarizability | High NLO response for optical switching |
| Sensors | Functional unit for detecting specific analytes | High sensitivity and selectivity |
Future research should focus on the synthesis and characterization of polymers and other materials incorporating the this compound moiety. Investigating the structure-property relationships in these materials will be crucial for optimizing their performance in various applications.
In-depth Theoretical Investigations for Predictive Modeling
Computational chemistry offers a powerful tool for understanding the fundamental properties of this compound and for predicting its behavior in various chemical environments. While some preliminary computational studies have been performed, more in-depth theoretical investigations are needed to guide future experimental work. smolecule.com
Key Areas for Theoretical Investigation:
Electronic Structure and Aromaticity: Detailed calculations using methods such as Density Functional Theory (DFT) can provide a deeper understanding of the electron distribution, aromaticity, and the influence of the amino group on the tropone core.
Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of known and potential reactions, including cycloadditions and catalytic transformations. This can help in optimizing reaction conditions and in the design of more efficient catalysts.
Spectroscopic Properties: Predicting spectroscopic data (e.g., NMR, IR, UV-Vis) can aid in the characterization of new derivatives and materials.
Material Properties: Computational screening can be employed to predict the electronic and optical properties of polymers and other materials derived from this compound, accelerating the discovery of new functional materials.
By combining theoretical predictions with experimental validation, a synergistic approach can be established to accelerate the exploration and application of this fascinating molecule.
Q & A
Q. What are the primary synthetic methodologies for 4-Aminocyclohepta-2,4,6-trien-1-one, and how do reaction conditions influence yield?
The compound can be synthesized via [6 + 3] cycloaddition reactions involving cyclohepta-2,4,6-trien-1-one (tropolone derivatives) and iminoesters in the presence of benzyne precursors. The reaction proceeds through a nitrogen ylide intermediate formed by nucleophilic addition of iminoesters to benzynes, followed by cyclization . Key factors include solvent polarity (e.g., THF or DMF), temperature (60–80°C), and stoichiometric ratios of reactants. Substituents on the benzyne precursor (e.g., electron-withdrawing groups) can modulate reaction efficiency.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : -NMR reveals proton environments in the conjugated triene system (δ 6.5–7.5 ppm) and the amine group (δ 2.5–3.5 ppm). -NMR identifies carbonyl (δ 190–200 ppm) and aromatic carbons (δ 120–140 ppm).
- IR : Strong absorption bands for C=O (1650–1700 cm) and N–H stretching (3300–3500 cm).
- MS : Molecular ion peaks (m/z ~177 for CHNO) and fragmentation patterns confirm structural integrity.
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in tautomeric forms of this compound derivatives?
X-ray diffraction studies (e.g., using SHELXL or SIR97 ) are essential. For example, 7-nitrotropolone (a structural analog) crystallizes as the 2-hydroxy-7-nitro tautomer, confirmed by O–H···O hydrogen-bonded dimers and dihedral angles (70.3° between the ring and nitro group) . High-resolution data (R factor < 0.05) and hydrogen-bonding networks distinguish tautomers.
Q. What strategies address discrepancies in reaction mechanisms involving [6 + 3] cycloaddition pathways?
Mechanistic ambiguity (e.g., zwitterionic intermediates vs. concerted pathways) can be resolved via:
- DFT calculations : To map energy profiles and transition states .
- Isotopic labeling : -iminoesters track nitrogen migration in the ylide intermediate .
- Kinetic studies : Variable-temperature NMR monitors intermediate lifetimes.
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the solid-state properties of 4-Aminocyclohexa-2,4,6-trien-1-one derivatives?
In dimeric structures (e.g., thioether derivatives), O–H···O and N–H···S interactions stabilize crystal packing. For example, 2-aminophenyl thioether derivatives form dimers via bifurcated hydrogen bonds (bond lengths: 2.8–3.1 Å), as shown in single-crystal studies . Such interactions affect solubility and thermal stability.
Methodological Guidelines
Q. Table 1: Key Crystallographic Parameters for Structural Validation
| Parameter | Value (Example) | Technique | Reference |
|---|---|---|---|
| Dihedral angle | 70.3° (nitro group) | X-ray diffraction | |
| Hydrogen bond length | 2.8–3.1 Å | SHELXL refinement | |
| R factor | < 0.05 | SIR97 |
Q. Table 2: Common Artifacts in Spectroscopic Data
| Artifact | Resolution Strategy |
|---|---|
| Overlapping NMR peaks | 2D-COSY/NOESY |
| Tautomer equilibria | Low-temperature NMR |
| Impurity signals | Column chromatography |
Research Best Practices
- Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models (e.g., Gaussian 16) .
- Contradiction Analysis : Use Bland-Altman plots for spectroscopic reproducibility or pairwise comparisons of crystallographic datasets.
- Ethical Compliance : Avoid commercial databases (e.g., BenchChem ); prioritize peer-reviewed journals and PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
